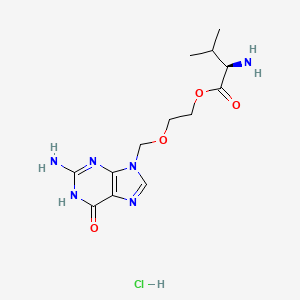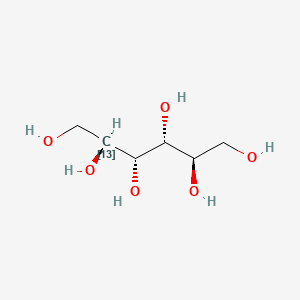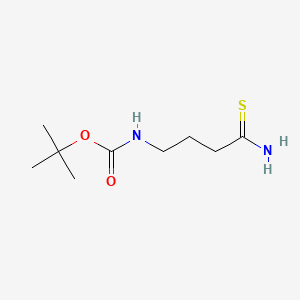![molecular formula C5H10O5 B583942 D-[1,5-<sup>13</sup>C<sub>2</sub>]Ribose CAS No. 213825-56-0](/img/structure/B583942.png)
D-[1,5-13C2]Ribose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-[1,5-13C2]Ribose is a labeled form of D-ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, the primary source of energy for cells. The labeling with carbon-13 isotopes at positions 1 and 5 allows for detailed studies in metabolic pathways and molecular interactions. This compound is particularly valuable in research involving nuclear magnetic resonance spectroscopy and mass spectrometry due to its isotopic labeling.
Applications De Recherche Scientifique
D-[1,5-13C2]Ribose has numerous applications in scientific research:
Chemistry: Used in nuclear magnetic resonance spectroscopy to study molecular structures and interactions.
Biology: Helps in tracing metabolic pathways and understanding the role of ribose in cellular processes.
Medicine: Investigated for its potential in improving energy levels in patients with chronic fatigue syndrome and heart disease.
Industry: Utilized in the production of labeled compounds for research and diagnostic purposes .
Mécanisme D'action
Target of Action
D-[1,5-13C2]Ribose, a naturally occurring monosaccharide, primarily targets the cellular energy production systems . It plays a crucial role in the production of adenosine triphosphate (ATP), a molecule that stores and transports chemical energy within cells . D-Ribose also interacts with various biochemical pathways, contributing to the synthesis of nucleotides and amino acids .
Mode of Action
D-Ribose interacts with its targets by integrating into the cellular metabolism. It undergoes phosphorylation to yield ribose-5-phosphate (R-5-P), which contributes to ATP production and participates in nucleotide synthesis . This process enhances the energy status of cells, particularly in conditions of low energy . In addition, D-Ribose can inhibit the formation of bacterial biofilms, suggesting an antimetabolite mode of action .
Biochemical Pathways
D-Ribose is involved in several biochemical pathways. It is an essential component of the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis that generates NADPH and pentoses . D-Ribose also contributes to the synthesis of nucleotides and certain amino acids . Moreover, it has been found to activate central carbon metabolism, including glycolysis, the PPP, and the tricarboxylic acid cycle (TCA cycle), which are crucial for energy production .
Pharmacokinetics
D-Ribose is rapidly absorbed and metabolized in the body. After administration, it reaches peak concentration in the blood within 36–44 minutes . It then rapidly disappears from plasma within less than 140 minutes . A portion of D-Ribose (18–37.5%) is recovered from urine, indicating that it undergoes renal excretion . The pharmacokinetics of D-Ribose exhibits dose-dependent characteristics, with parameters changing according to dosing levels .
Result of Action
The primary result of D-Ribose action is the enhancement of cellular energy status. By contributing to ATP production, D-Ribose helps maintain cellular function and integrity . In addition, D-Ribose has been found to have potential clinical applications in conditions such as congestive heart failure and diabetes . It has also been shown to inhibit the formation of bacterial biofilms .
Action Environment
The action of D-Ribose can be influenced by various environmental factors. For instance, the presence of other sugars in the environment can affect the absorption and metabolism of D-Ribose . Moreover, D-Ribose’s action can be affected by the metabolic microenvironment of cells
Analyse Biochimique
Biochemical Properties
It is present in different types of RNA molecule, including mRNA, transfer RNA, and ribosomal . Ribose-5-phosphoric acid, a derivative of D-[1,5-13C2]Ribose, is fermentable by the Lebedew extract .
Cellular Effects
The effects of D-[1,5-13C2]Ribose on various types of cells and cellular processes are still being studied . It is known that D-[1,5-13C2]Ribose plays a crucial role in energy production, which is vital for cell function .
Molecular Mechanism
The molecular mechanism of D-[1,5-13C2]Ribose is closely related to its role in energy production . As a component of RNA, D-[1,5-13C2]Ribose is involved in protein synthesis and other vital cellular processes .
Metabolic Pathways
D-[1,5-13C2]Ribose is involved in nucleotide biosynthesis . It interacts with various enzymes and cofactors in this metabolic pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-[1,5-13C2]Ribose typically involves the incorporation of carbon-13 isotopes into the ribose molecule. One common method is the chemical synthesis starting from labeled glucose, which undergoes a series of enzymatic and chemical reactions to produce the labeled ribose. The reaction conditions often involve specific enzymes that facilitate the conversion of glucose to ribose, ensuring the incorporation of the carbon-13 isotopes at the desired positions.
Industrial Production Methods: Industrial production of D-[1,5-13C2]Ribose can be achieved through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to incorporate carbon-13 isotopes into their metabolic pathways, producing labeled ribose as a byproduct. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the labeled ribose .
Analyse Des Réactions Chimiques
Types of Reactions: D-[1,5-13C2]Ribose undergoes various chemical reactions, including:
Oxidation: The aldehyde group in ribose can be oxidized to form ribonic acid.
Reduction: The aldehyde group can be reduced to form ribitol.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various ribose derivatives depending on the substituent introduced
Comparaison Avec Des Composés Similaires
D-Ribose: The non-labeled form of ribose, commonly found in nature and used in energy production.
L-Ribose: The enantiomer of D-ribose, less common and not typically used in biological systems.
2-Deoxy-D-Ribose: A derivative of ribose lacking an oxygen atom at the second carbon, used in the structure of deoxyribonucleic acid.
Uniqueness: D-[1,5-13C2]Ribose is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This labeling provides a distinct advantage in studies involving metabolic pathways and molecular interactions, offering insights that are not possible with non-labeled compounds .
Propriétés
IUPAC Name |
(3R,4R,5R)-(2,6-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-GYGOELPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@H]([C@H]([C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)
![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-bta-,11a-bta-)-(9CI)](/img/new.no-structure.jpg)








